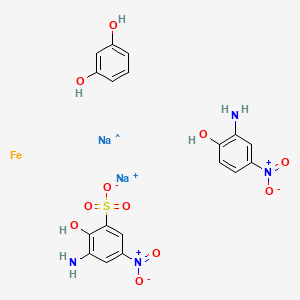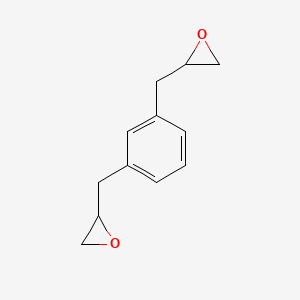
m-Xylene-alpha,alpha'-dioxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(oxiran-2-yl)methyl]benzene is a heterocyclic organic compound with the molecular formula C12H14O2 . It is characterized by the presence of two oxirane (epoxide) groups attached to a benzene ring through methylene linkers. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis[(oxiran-2-yl)methyl]benzene can be synthesized through the reaction of 1,3-bis(chloromethyl)benzene with sodium hydroxide and epichlorohydrin . The reaction typically involves the following steps:
Formation of the intermediate: 1,3-bis(chloromethyl)benzene reacts with sodium hydroxide to form 1,3-bis(hydroxymethyl)benzene.
Epoxidation: The intermediate is then treated with epichlorohydrin under basic conditions to form 1,3-Bis[(oxiran-2-yl)methyl]benzene.
Industrial Production Methods
Industrial production methods for 1,3-Bis[(oxiran-2-yl)methyl]benzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of intermediate formation and epoxidation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(oxiran-2-yl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction of the oxirane groups can lead to the formation of alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane groups.
Alcohols: Formed through reduction of the oxirane groups.
Substituted products: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1,3-Bis[(oxiran-2-yl)methyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of epoxy resins and other polymeric materials.
Mechanism of Action
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]benzene involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether (BADGE): Similar in structure but with different substituents on the benzene ring.
Bisphenol F diglycidyl ether (BFDGE): Another similar compound with variations in the substituents on the benzene ring.
Uniqueness
1,3-Bis[(oxiran-2-yl)methyl]benzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct properties that can be leveraged in specialized applications.
Properties
CAS No. |
64038-52-4 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-[[3-(oxiran-2-ylmethyl)phenyl]methyl]oxirane |
InChI |
InChI=1S/C12H14O2/c1-2-9(5-11-7-13-11)4-10(3-1)6-12-8-14-12/h1-4,11-12H,5-8H2 |
InChI Key |
AGXAFZNONAXBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC(=CC=C2)CC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790767.png)
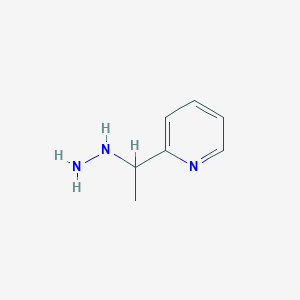
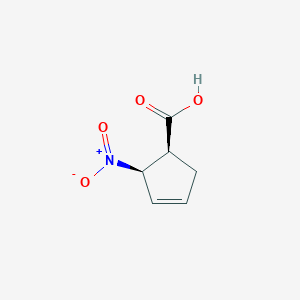
![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)
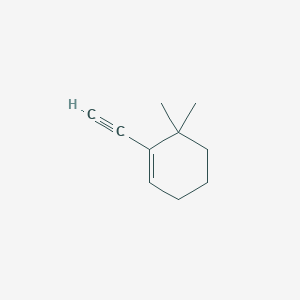

![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)
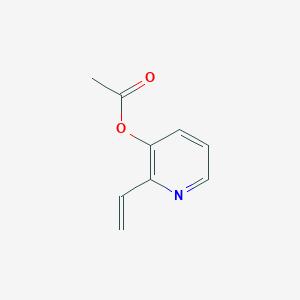
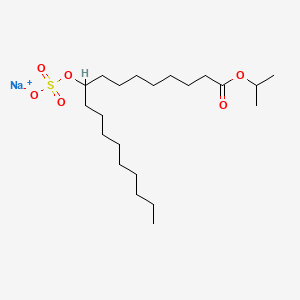
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
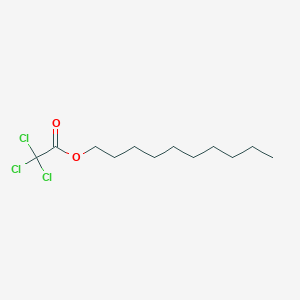
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
